molecular formula C20H18F2N4O3S B2587920 N-(2,6-difluorobenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide CAS No. 897614-09-4

N-(2,6-difluorobenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2587920
CAS No.: 897614-09-4
M. Wt: 432.45
InChI Key: NZBVBZBHYQWLBP-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H18F2N4O3S and its molecular weight is 432.45. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds structurally related to N-(2,6-difluorobenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide have shown promising antimicrobial and antifungal activities. For instance, thiazole-based compounds have been synthesized and evaluated for their potential antimicrobial agents against a panel of bacteria, mycobacteria, and fungi. These derivatives exhibited significant activity against mycobacteria, with some showing the highest activity against Mycobacterium tuberculosis, highlighting their potential as antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017). Moreover, benzothiazole derivatives have been explored for their fungicidal activity, further underscoring the versatility of thiazole compounds in combating microbial and fungal pathogens (Siddiqui, Dwivedi, Shukla, & Singh, 2006).

Anticancer Properties

Research on thiazole derivatives has also revealed potent anticancer properties. Various synthesized thiazole compounds have been assessed for their cytotoxic effects against different cancer cell lines, including breast and lung cancer cells. These studies have shown that certain thiazole derivatives can effectively inhibit tumor growth and cell proliferation, suggesting their potential as anticancer agents. For example, novel compounds bearing the imidazo[2,1-b]thiazole scaffold were designed and showed significant cytotoxicity against human cancer cell lines, indicating the therapeutic potential of thiazole derivatives in cancer treatment (Ding et al., 2012).

Enzyme Inhibition

The enzyme inhibitory properties of thiazole derivatives have been a subject of interest due to their potential therapeutic applications. Studies have demonstrated that thiazole-based compounds can act as effective enzyme inhibitors, with significant activity observed against urease, an enzyme involved in various pathological conditions. This suggests that thiazole compounds could be utilized in designing drugs aimed at modulating enzyme activities for therapeutic purposes (Gull et al., 2016).

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N4O3S/c1-29-17-8-3-2-7-16(17)25-19(28)26-20-24-12(11-30-20)9-18(27)23-10-13-14(21)5-4-6-15(13)22/h2-8,11H,9-10H2,1H3,(H,23,27)(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBVBZBHYQWLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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